2-Amino-3-(4-biphenylyl)propanoic acid
CAS No.: 76985-08-5
Cat. No.: VC21538529
Molecular Formula: C15H15NO2
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 76985-08-5 |
---|---|
Molecular Formula | C15H15NO2 |
Molecular Weight | 241.28 g/mol |
IUPAC Name | 2-amino-3-(4-phenylphenyl)propanoic acid |
Standard InChI | InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18) |
Standard InChI Key | JCZLABDVDPYLRZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N |
Chemical Identity and Structure
2-Amino-3-(4-biphenylyl)propanoic acid (CAS Number: 76985-08-5) is a modified amino acid featuring a biphenyl group attached to the carbon chain. This unique structural characteristic distinguishes it from natural amino acids and confers specific properties that make it valuable for various research applications .
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs:
Synonym | Type |
---|---|
4-Phenyl-DL-Phenylalanine | Common name |
3-([1,1'-Biphenyl]-4-yl)-2-aminopropanoic acid | Systematic name |
2-amino-3-(4-phenylphenyl)propanoic acid | Alternative name |
2-AMINO-3-BIPHENYL-4-YL-PROPIONIC ACID | Alternative name |
L-4-biphenylalanine | Stereoisomer name |
p-phenylphenylalanine | Common name |
The compound exists in different stereochemical forms, with the L-form (CAS: 170080-13-4) being one of the stereoisomers .
Structural Features
The molecule consists of a standard amino acid backbone with a carboxylic acid group and an amino group at the α-carbon, while the distinctive feature is the biphenyl substituent attached to the β-carbon. This biphenyl group consists of two phenyl rings connected directly to each other, with one of the phenyl rings connected to the amino acid backbone .
The IUPAC name according to standard nomenclature is 2-amino-3-(4-phenylphenyl)propanoic acid, which clearly describes the arrangement of functional groups within the molecule.
Physicochemical Properties
The compound exhibits distinct physicochemical properties that are important for understanding its behavior in various chemical and biological systems.
Basic Properties
The table below summarizes the fundamental physicochemical properties of 2-Amino-3-(4-biphenylyl)propanoic acid:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₅NO₂ |
Molecular Weight | 241.285 g/mol |
Exact Mass | 241.110275 |
Density | 1.2±0.1 g/cm³ |
Partition Coefficient (LogP) | 2.87 |
Polar Surface Area (PSA) | 63.32000 |
Physical Properties
The physical properties provide important information about the compound's behavior under various conditions:
Physical Property | Value |
---|---|
Boiling Point | 428.6±40.0 °C at 760 mmHg |
Flash Point | 213.0±27.3 °C |
Vapor Pressure | 0.0±1.1 mmHg at 25°C |
Index of Refraction | 1.608 |
The high boiling and flash points indicate strong intermolecular forces and thermal stability, which are important considerations for handling and storage .
Spectroscopic and Structural Identifiers
For analytical identification and characterization, the following identifiers are useful:
Identifier | Value |
---|---|
Standard InChI | InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10,16H2,(H,17,18) |
Standard InChIKey | JCZLABDVDPYLRZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N |
These identifiers provide unique representations of the molecule's structure that can be used for database searches and computational analyses.
Stereochemistry and Isomers
2-Amino-3-(4-biphenylyl)propanoic acid contains a stereogenic center at the α-carbon where the amino group is attached. This results in two possible stereoisomers: the L-form (S configuration) and the D-form (R configuration).
Stereoisomers
The compound exists in different stereochemical forms that have distinct properties and biological activities:
Stereoisomer | CAS Number | Description |
---|---|---|
(2S)-2-Amino-3-(4-biphenylyl)propanoic acid | 170080-13-4 | L-isomer, corresponds to the natural amino acid configuration |
D-4,4'-Biphenylalanine | Not specified in search results | D-isomer, the enantiomer of the L-form |
DL-Biphenylalanine | 76985-08-5 | Racemic mixture containing both D and L forms |
The L-isomer (also known as L-4,4'-Biphenylalanine) is structurally analogous to L-phenylalanine, which is found in natural proteins .
Synthesis and Preparation
The synthesis of 2-Amino-3-(4-biphenylyl)propanoic acid can be accomplished through various methods, though the search results provide limited specific information about synthetic routes.
Enzymatic Synthesis
One reported method involves the use of phenylalanine ammonia-lyase (PAL) enzymes. According to research findings, tailored mutants of phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL) have been developed to synthesize bulky L- and D-arylalanines, including ([1,1'-biphenyl]-4-yl)alanines .
The enzymatic route typically involves:
-
Ammonia addition reactions to (E)-arylacrylates
-
Specialized enzyme variants with mutations at residues F137 and I460 that accommodate bulky substrates
-
The creation of synergistic multiple mutations that extended the substrate scope of PcPAL
This approach represents a biocatalytic route for the synthesis of both enantiomers of valuable phenylalanine analogs, including the biphenyl derivatives .
Applications in Research and Development
This non-natural amino acid has several potential applications in scientific research and development activities.
Biological Studies
As a non-natural amino acid, 2-Amino-3-(4-biphenylyl)propanoic acid serves important functions in biological research:
-
Protein structure studies: The compound can be incorporated into proteins to investigate structural properties and functions
-
Peptide synthesis: It serves as a building block for novel peptides with unique properties
-
Structure-activity relationship studies: The biphenyl moiety provides distinct structural features that can influence biological activity
Aspect | Details |
---|---|
Package sizes | Often available in small quantities (e.g., 250 mg or 1 g) |
Purity grades | Research grade for laboratory use |
Regulatory classification | For research use only, not for human or veterinary use |
HS Code | 2922499990 (for import/export purposes) |
The compound is classified under HS Code 2922499990, which covers "other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof" .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume